

# Application Notes and Protocols for PF-06282999 Administration in Mice

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## Compound of Interest

Compound Name: PF-06282999

Cat. No.: B609969

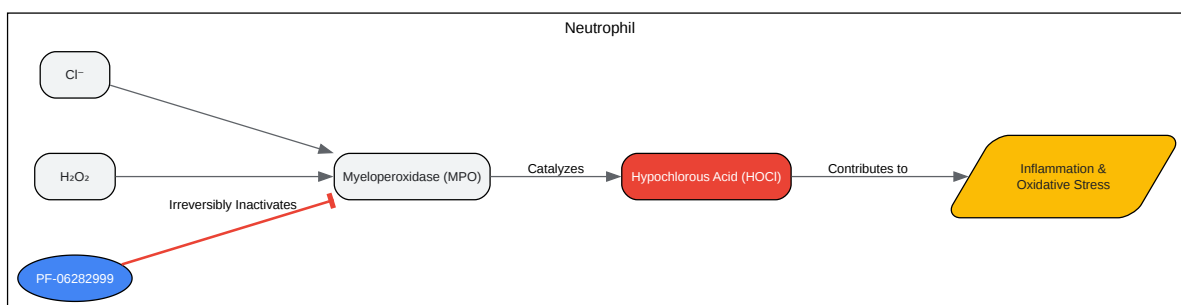
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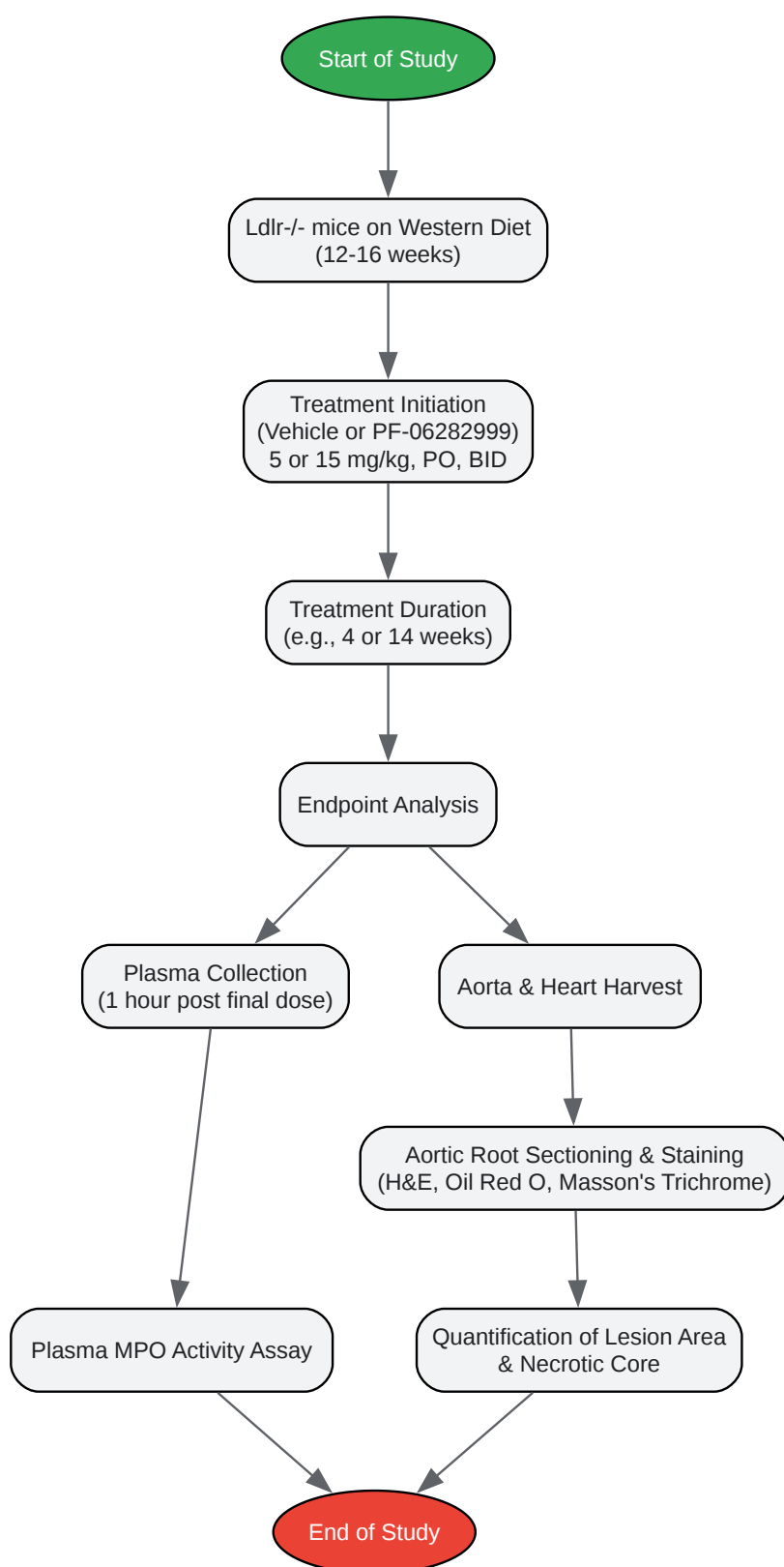
## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **PF-06282999**, a potent and selective irreversible inactivator of myeloperoxidase (MPO), in mouse models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments involving this compound.

## Mechanism of Action

**PF-06282999** acts as a mechanism-based inactivator of myeloperoxidase.[1] MPO is a heme peroxidase enzyme that plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid.[1] By irreversibly inhibiting MPO, **PF-06282999** can mitigate inflammatory responses and oxidative stress, making it a compound of interest for cardiovascular and inflammatory diseases.[1][2]





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## References

- 1. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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